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Introduction
Milvexian is an orally bioavailable, direct-acting inhibitor of Factor XIa (FXIa), a key enzyme in

the intrinsic pathway of the coagulation cascade. By targeting FXIa, milvexian represents a

novel approach to antithrombotic therapy, with the potential to uncouple hemostasis from

pathological thrombosis. This mechanism suggests that milvexian could prevent thrombotic

events, such as venous thromboembolism (VTE) and stroke, with a lower risk of bleeding

compared to conventional anticoagulants that target downstream factors like Factor Xa or

thrombin. This technical guide provides a comprehensive overview of the early-phase clinical

trial data for milvexian, focusing on the quantitative outcomes, experimental designs, and

underlying mechanisms of action.

Mechanism of Action: The Coagulation Cascade and
Factor XIa Inhibition
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of

a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge

on a common pathway.

The Extrinsic Pathway: Initiated by tissue factor exposed at the site of vessel injury.
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The Intrinsic Pathway: Activated by contact of blood with a foreign surface or through

feedback activation by thrombin. Factor XI is a critical component of this pathway.

The Common Pathway: Begins with the activation of Factor X, leading to the generation of

thrombin, which then converts fibrinogen to fibrin.

Milvexian's therapeutic rationale is based on the hypothesis that the intrinsic pathway, and

specifically FXIa, plays a more significant role in the amplification of thrombin generation during

pathological thrombus formation than in normal hemostasis. By inhibiting FXIa, milvexian aims

to reduce the risk of thrombosis without significantly impairing the body's ability to form

essential clots in response to injury.

Caption: Milvexian's mechanism of action within the coagulation cascade.

Phase I Clinical Trial Data
The initial phase of clinical testing for milvexian focused on its safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) in healthy adult volunteers. These

studies were crucial in establishing the dose range for subsequent Phase II trials.

Pharmacokinetics
A first-in-human, two-part, double-blind, placebo-controlled study evaluated single ascending

doses (SAD) and multiple ascending doses (MAD) of milvexian.

Experimental Protocol: Phase I SAD and MAD Study

Study Design: Randomized, double-blind, placebo-controlled, sequential single and multiple

ascending dose study.

Participants: Healthy adult volunteers.

SAD Cohorts: Participants received single oral doses of milvexian (4, 20, 60, 200, 300, or

500 mg) or placebo in a fasted state. The 200 mg and 500 mg cohorts also had a fed state

arm to assess the impact of a high-fat meal.

MAD Cohorts: Participants received milvexian once or twice daily for 14 days.
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PK Sampling: Blood samples were collected at predefined time points to determine plasma

concentrations of milvexian.

Analytical Method: Plasma concentrations of milvexian were measured using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of Milvexian in Healthy

Volunteers

Dose Tmax (h) (median) T1/2 (h) (range)
Effect of High-Fat
Meal on
Bioavailability

4 mg 3 8.3 - 13.8 Not reported

20 mg 3 8.3 - 13.8 Not reported

60 mg 3 8.3 - 13.8 Not reported

200 mg 3 8.3 - 13.8 1.4-fold increase

300 mg 3 8.3 - 13.8 Not reported

500 mg 3 8.3 - 13.8 2.0-fold increase

Data sourced from a first-in-human study.

Pharmacodynamics
The pharmacodynamic effects of milvexian were primarily assessed by measuring the

activated partial thromboplastin time (aPTT), a laboratory test that evaluates the integrity of the

intrinsic and common coagulation pathways.

Experimental Protocol: Pharmacodynamic Assessment

PD Marker: Activated partial thromboplastin time (aPTT).

PD Sampling: Blood samples for aPTT measurement were collected at the same time points

as the PK samples.
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Assay: aPTT was measured using a commercially available reagent in a central laboratory.

The results demonstrated a dose-dependent prolongation of aPTT, consistent with the

mechanism of FXIa inhibition. A twofold increase in aPTT was observed at the highest tested

single dose of 500 mg.

Table 2: Summary of Pharmacodynamic Effects of Milvexian in Healthy Volunteers

Dose Key Pharmacodynamic Finding

Up to 500 mg Dose-dependent prolongation of aPTT.

500 mg (single dose) Approximately 2-fold increase in aPTT.

Phase II Clinical Trial Data
Following the promising results from Phase I studies, milvexian advanced to Phase II clinical

trials to evaluate its efficacy and safety in specific patient populations. The two key Phase II

studies were AXIOMATIC-TKR and AXIOMATIC-SSP.

AXIOMATIC-TKR: Venous Thromboembolism Prevention
in Total Knee Replacement
The AXIOMATIC-TKR study was a Phase II, randomized, open-label, parallel-group, dose-

ranging study that assessed the efficacy and safety of milvexian for the prevention of VTE in

patients undergoing elective total knee replacement (TKR) surgery.

Experimental Protocol: AXIOMATIC-TKR

Study Design: Randomized, open-label, parallel-group, dose-ranging, multicenter study.

Participants: 1,242 patients undergoing elective TKR surgery.

Treatment Arms: Patients were randomized to receive one of seven regimens of oral

milvexian (25 mg, 50 mg, 100 mg, or 200 mg twice daily; or 25 mg, 50 mg, or 200 mg once

daily) or subcutaneous enoxaparin (40 mg once daily) for 10-14 days.
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Primary Efficacy Outcome: The incidence of total VTE, which was a composite of

asymptomatic deep-vein thrombosis (DVT) detected by mandatory venography, confirmed

symptomatic VTE, or all-cause mortality up to 14 days.

Principal Safety Outcome: Any bleeding, defined as a composite of major, clinically relevant

non-major, and minimal bleeding.

Patients Undergoing
Elective Total Knee Replacement (n=1,242)

Randomization

Milvexian Twice Daily
(25, 50, 100, 200 mg)

Milvexian Once Daily
(25, 50, 200 mg) Enoxaparin 40 mg Once Daily

Treatment for 10-14 Days

Primary Efficacy Outcome:
Total Venous Thromboembolism

Principal Safety Outcome:
Any Bleeding

Click to download full resolution via product page

Caption: AXIOMATIC-TKR experimental workflow.

Table 3: Efficacy Results of AXIOMATIC-TKR - Incidence of Total Venous Thromboembolism
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Treatment Group Incidence of VTE (%) Number of Patients (n)

Milvexian Twice Daily

25 mg 21% Not specified

50 mg 11% Not specified

100 mg 9% Not specified

200 mg 8% Not specified

Milvexian Once Daily

25 mg 25% Not specified

50 mg 24% Not specified

200 mg 7% Not specified

Enoxaparin Once Daily

40 mg 21% Not specified

Data sourced from the AXIOMATIC-TKR Phase 2 study.

Table 4: Safety Results of AXIOMATIC-TKR - Bleeding Events

Treatment Group Any Bleeding (%) Major Bleeding (%)
Clinically Relevant
Non-Major
Bleeding (%)

Milvexian (all doses) 4% <1% 2%

Enoxaparin 40 mg QD 4% <1% 2%

Data sourced from the AXIOMATIC-TKR Phase 2 study.

The AXIOMATIC-TKR study demonstrated a dose-dependent reduction in the risk of

postoperative VTE with milvexian, without an increased risk of bleeding compared to

enoxaparin.
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AXIOMATIC-SSP: Secondary Stroke Prevention
The AXIOMATIC-SSP study was a Phase 2, global, randomized, double-blind, placebo-

controlled, dose-ranging study that evaluated the efficacy and safety of milvexian for the

prevention of new symptomatic ischemic stroke or new covert brain infarction in patients who

had recently experienced an acute ischemic stroke or transient ischemic attack (TIA).

Experimental Protocol: AXIOMATIC-SSP

Study Design: Randomized, double-blind, placebo-controlled, dose-ranging study.

Participants: Patients with acute ischemic stroke or TIA.

Treatment Arms: Patients were randomized to receive one of five doses of milvexian (25 mg

once daily, or 25 mg, 50 mg, 100 mg, or 200 mg twice daily) or placebo for 90 days. All

patients also received background antiplatelet therapy (dual antiplatelet therapy for the first

21 days, followed by single antiplatelet therapy).

Primary Efficacy Endpoint: A composite of new symptomatic ischemic stroke and new covert

brain infarction detected by MRI at Day 90.

Main Safety Outcome: Major bleeding at 90 days.
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Patients with Acute Ischemic Stroke or TIA

Randomization

Milvexian 25 mg Once Daily Milvexian Twice Daily
(25, 50, 100, 200 mg) Placebo

All patients receive background
dual/single antiplatelet therapy

Treatment for 90 Days

Primary Efficacy Endpoint:
New Symptomatic Ischemic Stroke or

New Covert Brain Infarction (MRI)

Main Safety Outcome:
Major Bleeding

Click to download full resolution via product page

Caption: AXIOMATIC-SSP experimental workflow.

Table 5: Efficacy Results of AXIOMATIC-SSP - Composite of Ischemic Stroke and Covert Brain

Infarction at 90 Days
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Treatment Group Incidence of Primary Endpoint (%)

Placebo 16.8%

Milvexian 25 mg QD 16.7%

Milvexian 25 mg BID 16.6%

Milvexian 50 mg BID 15.6%

Milvexian 100 mg BID 15.4%

Milvexian 200 mg BID 15.3%

Data sourced from the AXIOMATIC-SSP Phase 2 study.

While the primary endpoint of a dose-response for the composite of symptomatic ischemic

stroke and covert brain infarction was not met, a 30% relative risk reduction in recurrent

symptomatic ischemic strokes was observed in three of the milvexian arms compared to

placebo.

Table 6: Safety Results of AXIOMATIC-SSP - Bleeding Events at 90 Days

Treatment Group Major Bleeding (%)
Any BARC Type Bleeding
(%)

Placebo 1% 7.9%

Milvexian 25 mg QD 1% 10.8%

Milvexian 25 mg BID 1% 8.6%

Milvexian 50 mg BID 2% 12.3%

Milvexian 100 mg BID 2% 13.1%

Milvexian 200 mg BID 1% 10.2%

Data sourced from the AXIOMATIC-SSP Phase 2 study.
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Importantly, there was no increase in symptomatic intracranial hemorrhage or fatal bleeding in

any of the milvexian arms compared to placebo.

Conclusion
The early-phase clinical trial data for milvexian have provided a strong foundation for its

continued development as a novel antithrombotic agent. The Phase I studies established a

favorable pharmacokinetic and pharmacodynamic profile, demonstrating dose-proportional

exposure and a predictable effect on aPTT. The Phase II AXIOMATIC program has provided

proof-of-concept for the efficacy of FXIa inhibition with milvexian in preventing VTE after major

orthopedic surgery and has shown a potential benefit in reducing recurrent ischemic strokes

without a significant increase in major bleeding. These findings have informed the design of the

ongoing, large-scale Phase III program, which will further elucidate the role of milvexian in the

prevention and treatment of a broad range of thromboembolic diseases. The data to date

support the hypothesis that targeting Factor XIa with milvexian may offer a new paradigm in

anticoagulation, potentially separating antithrombotic efficacy from bleeding risk.

To cite this document: BenchChem. [Milvexian: An In-depth Technical Guide to Early-Phase
Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3324122#early-phase-clinical-trial-data-on-milvexian]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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